molecular formula C6H2F3N3S B6351537 5-(Trifluoromethylthio)-pyrazine-2-carbonitrile, 97% CAS No. 1246466-36-3

5-(Trifluoromethylthio)-pyrazine-2-carbonitrile, 97%

Cat. No. B6351537
CAS RN: 1246466-36-3
M. Wt: 205.16 g/mol
InChI Key: MEXCFVWLOKBEHN-UHFFFAOYSA-N
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Description

“5-(Trifluoromethylthio)-pyrazine-2-carbonitrile” likely refers to a compound that contains a pyrazine ring, a trifluoromethylthio group (-SCF3), and a carbonitrile group (-CN). Pyrazine is a heterocyclic aromatic organic compound with the formula C4H4N2. The trifluoromethylthio group is a functional group that has the formula -SCF3, and the carbonitrile group (-CN) is a functional group found in nitriles .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The trifluoromethylthio group is known to be a strong electron-withdrawing group, which could make the compound more reactive . The carbonitrile group could also influence the compound’s reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds with trifluoromethylthio and carbonitrile groups should be handled with care as they could potentially be harmful or toxic .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. Given the presence of the trifluoromethylthio and carbonitrile groups, it could be of interest in fields like medicinal chemistry .

properties

IUPAC Name

5-(trifluoromethylsulfanyl)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N3S/c7-6(8,9)13-5-3-11-4(1-10)2-12-5/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXCFVWLOKBEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)SC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile

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